molecular formula C9H8N2OS2 B037589 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 120079-81-4

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B037589
CAS No.: 120079-81-4
M. Wt: 224.3 g/mol
InChI Key: IGFHWSNDYCOUBD-UHFFFAOYSA-N
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Description

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with an allyl group and a mercapto group attached to the structure. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones have potential to be developed as antitubercular agents . Future research could focus on further exploring the antimicrobial and antitubercular activities of these compounds, including “3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one”.

Biochemical Analysis

Biochemical Properties

3-Allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis . The nature of these interactions is complex and involves multiple molecular mechanisms.

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to have antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it inhibits the Cyt-bd enzyme, which is involved in energy metabolism in Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield the desired thienopyrimidine structure . Another method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which are subjected to Pd(dppf)Cl2-catalyzed carbonylation to form the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidines depending on the electrophile used.

Comparison with Similar Compounds

3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h2-3,5H,1,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFHWSNDYCOUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=CS2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429323
Record name 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120079-81-4
Record name 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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